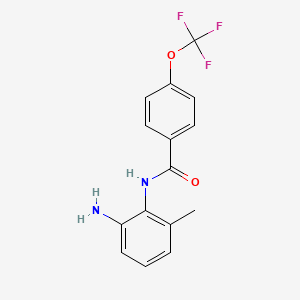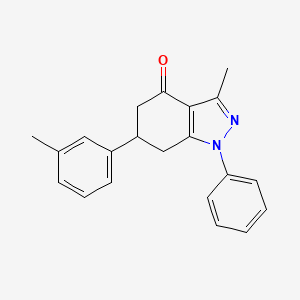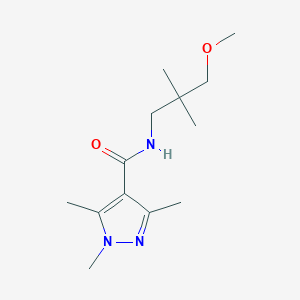
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amine group, a methyl group, and a trifluoromethoxy group attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-methylphenol and 4-(trifluoromethoxy)benzoic acid.
Amidation Reaction: The 2-amino-6-methylphenol is reacted with 4-(trifluoromethoxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of compounds with different functional groups replacing the trifluoromethoxy group.
科学研究应用
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of histone deacetylases (HDACs) or kinases, leading to changes in gene expression and cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-(2-amino-6-methylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(2-amino-6-methylphenyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
N-(2-amino-6-methylphenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
属性
IUPAC Name |
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9-3-2-4-12(19)13(9)20-14(21)10-5-7-11(8-6-10)22-15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDHNQUATDYDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B5255817.png)
![METHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE](/img/structure/B5255824.png)
![METHYL 2-[(4-ALLYL-5-CYCLOPENTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5255840.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5255846.png)
![(4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenoxy)acetonitrile](/img/structure/B5255854.png)

![[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone](/img/structure/B5255858.png)
![3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxo-1-propanol](/img/structure/B5255868.png)
![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5255876.png)
![5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5255878.png)


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5255886.png)
![(4aS*,8aR*)-1-butyl-6-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5255897.png)
